Nitrovin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

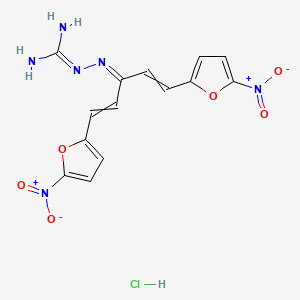

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-20-0 | |

| Record name | Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROVIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Nitrovin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative, has a dual mechanism of action, exhibiting both potent antibacterial and anticancer properties. Its primary mode of action in both domains converges on the generation of reactive oxygen species (ROS), albeit through different initial targets. In cancer cells, Nitrovin directly inhibits the enzyme thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance. This inhibition leads to a surge in intracellular ROS, triggering a unique form of programmed cell death known as paraptosis-like cell death. In bacteria, Nitrovin acts as a prodrug, undergoing metabolic activation by bacterial nitroreductases to produce highly reactive intermediates. These intermediates indiscriminately damage a wide array of cellular macromolecules, including DNA and ribosomal proteins, leading to bacterial cell death. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways.

Anticancer Mechanism of Action: Targeting Thioredoxin Reductase 1

The anticancer activity of this compound is primarily attributed to its ability to induce a specific form of regulated cell death by targeting the selenoprotein thioredoxin reductase 1 (TrxR1).

Inhibition of Thioredoxin Reductase 1 (TrxR1)

Nitrovin acts as a direct inhibitor of TrxR1[1][2][3]. TrxR1 is a crucial enzyme in the thioredoxin system, which plays a pivotal role in maintaining intracellular redox homeostasis and is often overexpressed in cancer cells. By inhibiting TrxR1, Nitrovin disrupts the cell's ability to scavenge reactive oxygen species, leading to a state of severe oxidative stress.

Induction of ROS-Mediated Paraptosis-Like Cell Death

The inhibition of TrxR1 by Nitrovin leads to a significant accumulation of intracellular reactive oxygen species (ROS)[1][2][3]. This surge in ROS is the primary trigger for a form of programmed cell death known as paraptosis. Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolation, swelling of the endoplasmic reticulum (ER) and mitochondria, and a lack of caspase activation[1][4]. The cell death induced by Nitrovin is specifically described as "paraptosis-like" and is mediated by the excessive ROS production[1][2][4]. Evidence for this mechanism is supported by the observation that the cytotoxic effects of Nitrovin on glioblastoma cells can be reversed by the antioxidant N-acetyl-l-cysteine (NAC) and by the overexpression of TrxR1[1][2].

Signaling Pathways Involved

The ROS-mediated paraptosis-like cell death induced by Nitrovin involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of Alix (ALG-2-interacting protein X), a protein involved in endosomal sorting and cytokinesis[1][2].

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of Nitrovin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| U87-MG | Glioblastoma | ~2.5 |

| A172 | Glioblastoma | ~3.0 |

| T98G | Glioblastoma | ~4.0 |

| HeLa | Cervical Cancer | ~1.5 |

| MCF-7 | Breast Cancer | ~2.0 |

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented is a compilation from various sources for illustrative purposes.

Antibacterial Mechanism of Action: Metabolic Activation

This compound's antibacterial properties stem from its classification as a nitrofuran, a class of prodrugs that require metabolic activation within the bacterial cell to exert their effects.

Metabolic Activation by Bacterial Nitroreductases

Once inside a bacterial cell, Nitrovin is reduced by bacterial flavoproteins, specifically nitroreductases[2][5]. This enzymatic reduction generates highly reactive and toxic intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals[6]. The susceptibility of a bacterial species to Nitrovin is correlated with its ability to metabolically activate the compound[7].

Multi-Target Damage

The reactive intermediates generated from Nitrovin are non-specific and damage a wide range of critical cellular components:

-

DNA Damage: The reactive molecules can cause strand breaks in bacterial DNA, inhibiting DNA replication and leading to cell death[2][5].

-

Inhibition of Protein Synthesis: The intermediates can interact with ribosomal proteins, disrupting the process of protein synthesis, which is essential for bacterial growth and survival[2][5].

-

Enzyme Inhibition: Various metabolic enzymes, including those involved in the citric acid cycle, can be inhibited by the reactive metabolites[2].

-

Cell Wall Synthesis Interference: There is also evidence to suggest that nitrofuran metabolites can interfere with bacterial cell wall synthesis[5].

This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance development to nitrofurans.

Quantitative Data: Antibacterial Susceptibility

The antibacterial efficacy of Nitrovin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative | 16 - 32 |

| Staphylococcus aureus | Gram-positive | ~8 |

| Salmonella typhimurium | Gram-negative | ~16 |

| Clostridium perfringens | Gram-positive | ~4 |

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources for illustrative purposes.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay determines the inhibitory effect of Nitrovin on TrxR1 activity.

-

Reagents and Materials:

-

Recombinant human TrxR1

-

This compound stock solution (in DMSO)

-

NADPH

-

Insulin

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 7.5)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and recombinant TrxR1 in a 96-well plate. b. Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO). c. Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding insulin to the wells. e. After a specific incubation period (e.g., 20 minutes) at 37°C, stop the reaction by adding a solution of DTNB in guanidine hydrochloride. f. Measure the absorbance at 412 nm. The reduction of insulin by TrxR1 leads to the reduction of DTNB to TNB, which is yellow. g. Calculate the percentage of TrxR1 inhibition relative to the vehicle control.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of Nitrovin against cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls. c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals. d. Remove the medium and add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of Nitrovin that inhibits the visible growth of a bacterium.

-

Reagents and Materials:

-

Bacterial strain of interest

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

This compound stock solution

-

96-well microplate

-

Incubator

-

-

Procedure: a. Prepare a two-fold serial dilution of this compound in the bacterial growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test bacterium. Include a positive control (bacteria without drug) and a negative control (medium only). c. Incubate the plate at 37°C for 18-24 hours. d. Visually inspect the wells for turbidity. The MIC is the lowest concentration of Nitrovin in which no visible bacterial growth is observed.

Conclusion

This compound exhibits a compelling dual mechanism of action that makes it a subject of significant interest for both its antimicrobial and potential anticancer applications. Its ability to induce ROS-mediated cell death through distinct mechanisms in prokaryotic and eukaryotic cells underscores its versatility as a bioactive molecule. The inhibition of TrxR1 in cancer cells presents a promising therapeutic strategy, particularly for tumors with a high dependence on this antioxidant pathway. Similarly, its multi-targeted antibacterial action offers an advantage in an era of growing antibiotic resistance. Further research into the specific molecular interactions and the development of targeted delivery systems could enhance the therapeutic potential of this compound and its derivatives.

References

- 1. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring paraptosis as a therapeutic approach in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrovin (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitrovin Hydrochloride: An In-depth Technical Guide on its Role as an Antibacterial Growth Promoter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride, a nitrofuran derivative, has been historically utilized in the livestock industry as an antibacterial growth promoter. Administered at sub-therapeutic levels in the feed for poultry, pigs, and calves, its primary function was to improve growth performance, including weight gain and feed conversion efficiency.[1][2][3] The mechanism behind this growth-promoting effect is intrinsically linked to its antibacterial properties, which modulate the gut microbiota and its interaction with the host animal.[4] However, concerns regarding its safety, including potential mutagenicity and the presence of residues in animal tissues, have led to its withdrawal from the list of approved feed additives in regions such as the European Union.[3][5]

This technical guide provides a comprehensive overview of this compound, focusing on its core function as an antibacterial growth promoter. It consolidates available quantitative data, details its mechanism of action, outlines relevant experimental protocols, and discusses its impact on the host's gut environment.

Antibacterial Mechanism of Action

Nitrovin, like other nitrofuran compounds, is a prodrug that requires enzymatic activation within the bacterial cell to exert its antimicrobial effects.[1] The core of its mechanism involves the reduction of its nitro group by bacterial nitroreductases.

Bacterial nitroreductases, such as NfsA and NfsB found in Escherichia coli, are flavoproteins that catalyze the reduction of nitroaromatic compounds.[1][6] These enzymes transfer electrons from NAD(P)H to the nitro group of nitrovin, creating highly reactive nitroso and hydroxylamine intermediates.[7][8] These reactive molecules are cytotoxic and can cause widespread damage to various cellular components, including DNA, ribosomal proteins, and enzymes involved in critical metabolic pathways.[4][7] This multi-targeted assault disrupts essential cellular functions, leading to the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect).[9][10]

A recent study has also elucidated a mechanism of action for nitrovin in the context of cancer cells, where it induces ROS-mediated cell death by targeting the enzyme thioredoxin reductase 1 (TrxR1).[11] While this provides insight into its cytotoxic potential, the primary antibacterial mechanism is believed to be through the reductive activation by bacterial nitroreductases.

Efficacy as a Growth Promoter: Quantitative Data

The use of nitrovin as a feed additive was aimed at enhancing production efficiency in livestock. The available quantitative data from scientific literature primarily focuses on swine.

Table 1: Authorized Inclusion Rates of Nitrovin in Animal Feed (Pre-withdrawal) Data sourced from the Report of the Scientific Committee for Animal Nutrition, European Commission (1988).[3]

| Species | Animal Category | Minimum Content (mg/kg of complete feedingstuff) | Maximum Content (mg/kg of complete feedingstuff) |

| Chickens | For fattening | 10 | 15 |

| Turkeys | Up to 26 weeks | 10 | 15 |

| Other Poultry | Up to 16 weeks | 10 | 15 |

| Calves | Up to 6 months | 20 | 40 |

| Calves | Milk replacers only | 40 | 80 |

| Piglets | Up to 10 weeks | 10 | 25 |

| Piglets | Milk replacers only | 20 | 30 |

| Pigs | For fattening | 5 | 15 |

Table 2: Growth Promotion Effects of Nitrovin in Growing Pigs Data from a study on growing pigs, demonstrating statistically significant improvements (P<0.05).[1]

| Parameter | Improvement with Nitrovin Supplementation |

| Gain per day | +5.5% |

| Feed Conversion Efficiency | +5.2% |

Note: Despite extensive searches, specific quantitative data on growth performance (e.g., improved weight gain, feed conversion ratio) for poultry and calves from peer-reviewed studies could not be located in the available literature.

Experimental Protocols

This section outlines generalized methodologies for evaluating the efficacy of an antibacterial growth promoter like nitrovin.

In Vivo Growth Performance Trial (Example: Swine)

A study on the effect of nitrovin on growing pigs provides a framework for an in vivo trial.[1]

-

Animals: Healthy, weaned pigs are selected and allotted to control and treatment groups based on litter, sex, and liveweight to minimize variability.

-

Housing: Animals are housed in pens with controlled environmental conditions.

-

Diet:

-

Control Group: Fed a basal diet formulated to meet the nutritional requirements of the specific growth phase.

-

Treatment Group: Fed the same basal diet supplemented with a specified concentration of this compound (e.g., 20-23 ppm on a dry matter basis).[1]

-

-

Feeding Regimen: Pigs are fed individually to appetite, typically twice a day.

-

Data Collection:

-

Growth Performance: Body weight is recorded at the beginning and end of the trial period (e.g., 56 days). Average daily gain (ADG) is calculated.

-

Feed Intake: The amount of feed consumed by each animal is recorded daily.

-

Feed Conversion Ratio (FCR): Calculated as the ratio of total feed intake to total weight gain.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine the significance of the treatment effects.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

To quantify the antibacterial activity of nitrovin, a Minimum Inhibitory Concentration (MIC) assay would be performed.

-

Bacterial Strains: Clinically relevant strains isolated from the target animal species (e.g., Clostridium perfringens from chickens, enterotoxigenic E. coli from swine).

-

Methodology: Broth microdilution or agar dilution methods are standard.[12][13][14]

-

A two-fold serial dilution of this compound is prepared in a multi-well microtiter plate containing appropriate growth medium (e.g., Brucella agar supplemented with blood for anaerobes).[12]

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Plates are incubated under suitable conditions (e.g., anaerobically for C. perfringens).

-

The MIC is determined as the lowest concentration of nitrovin that completely inhibits the visible growth of the bacterium.[7][15]

-

-

Data Interpretation: The MIC value provides a quantitative measure of the potency of nitrovin against specific bacterial pathogens.

Note: Published studies reporting the specific MIC of nitrovin against key gut pathogens of livestock were not identified. The table below provides context by showing MIC ranges for other antimicrobials against relevant pathogens.

Table 3: Example MIC Distributions for Various Antibiotics Against Clostridium perfringens from Chickens Data is illustrative and sourced from studies on antimicrobial susceptibility; it does not include nitrovin.[12][16]

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Penicillin | ≤0.25 | ≤0.25 |

| Bacitracin | >64 | >64 |

| Lincomycin | 4 | 32 |

| Tetracycline | 16 | 64 |

| Virginiamycin | 2 | 4 |

Impact on Gut Microbiota and Host Immunity

The growth-promoting effects of antibacterial agents like nitrovin are largely attributed to their influence on the gastrointestinal tract's microbial ecosystem and the subsequent host response.

The general hypotheses for how sub-therapeutic antibiotics promote growth include:

-

Inhibition of Subclinical Pathogens: By suppressing low-level infections and the growth of pathogenic bacteria (like Clostridium perfringens), the host expends less energy on immune responses and is less affected by growth-depressing bacterial toxins.[4]

-

Reduction of Microbial Nutrient Competition: Antibiotics can reduce the overall microbial load in the small intestine, thereby decreasing the competition between the host and the microbiota for dietary nutrients.[4]

-

Enhanced Nutrient Absorption: A reduction in microbial fermentation in the upper gastrointestinal tract can lead to a thinner intestinal wall, which may facilitate more efficient absorption of nutrients.[4]

-

Modulation of Host Immune Response: By reducing the microbial burden and pathogenic stimuli, antibiotics can decrease the level of chronic inflammation in the gut, thereby saving metabolic energy that can be redirected towards growth.

Bacterial Resistance Mechanisms

The development of bacterial resistance is a significant concern with the use of any antimicrobial agent. For nitrofurans, the primary mechanism of acquired resistance involves the prevention of the drug's activation.

-

Mutation in Nitroreductase Genes: The most common form of resistance arises from loss-of-function mutations in the nfsA and nfsB genes, which encode the nitroreductase enzymes.[1][17] If these enzymes are non-functional or their production is decreased, the nitrovin prodrug is not converted into its cytotoxic form, rendering the bacterium resistant.[1]

-

Efflux Pumps: Overexpression of multidrug resistance efflux pumps, such as OqxAB, has been associated with increased resistance to nitrofurans in some bacteria.[17] These pumps can actively transport the drug out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to be effective.

Analytical Methodologies for Detection

The detection and quantification of nitrovin and its residues in animal feed and tissues are crucial for regulatory monitoring and research.

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a common method for determining the concentration of nitrovin in medicated animal feeds.[5] The procedure typically involves extracting nitrovin from the feed matrix using a solvent mixture (e.g., dichloromethane, methanol, and ammonia solution) followed by chromatographic separation and quantification.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the detection of nitrovin metabolites in animal tissues, more sensitive methods like LC-MS/MS are employed. These methods often involve an initial hydrolysis and derivatization step to release protein-bound residues before extraction, purification, and analysis.

Conclusion

This compound functioned as an effective antibacterial growth promoter, particularly in swine, by modulating the gut microbiota through its nitroreductase-activated mechanism of action. While its use has been discontinued in many regions due to safety concerns, the study of its biological activity provides valuable insights into the complex interactions between antimicrobials, the gut microbiome, and host physiology. The lack of specific quantitative performance data in poultry and calves, as well as detailed studies on its impact on the gut microbiome, represent significant knowledge gaps. Future research in the development of alternatives to antibiotic growth promoters can benefit from understanding the principles by which compounds like nitrovin exerted their effects on animal production.

References

- 1. Genetics of Nitrofurazone Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative fecal metagenomics unveils unique functional capacity of the swine gut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. food.ec.europa.eu [food.ec.europa.eu]

- 4. ackerleylab.com [ackerleylab.com]

- 5. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. E. coli nitroreductase - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Editorial: The use of growth promoters and their alternatives in livestock production [frontiersin.org]

- 10. champrix.com [champrix.com]

- 11. Nitrovin (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroreductase - Wikipedia [en.wikipedia.org]

- 13. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Nitrovin Hydrochloride: A Technical Guide to its Anticancer Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative traditionally used as an animal feed additive, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth overview of its cytotoxic effects, half-maximal inhibitory concentration (IC50) values against various cancer cell lines, and its unique mechanism of action. Detailed experimental protocols for assessing its anticancer activity and visualizations of the key signaling pathways are presented to facilitate further research and development in this area.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a critical endeavor in oncology research. This compound (also known as difurazone) has demonstrated significant cytotoxic activity against a panel of cancer cell lines, indicating its potential as a therapeutic agent. Its mechanism, distinct from classical apoptosis, involves the induction of a non-apoptotic, paraptosis-like cell death, offering a potential strategy to overcome resistance to conventional chemotherapeutics. This document outlines the current understanding of Nitrovin's anticancer properties and provides the necessary technical information for its investigation.

Anticancer Activity and IC50 Values

| Cell Line Type | Reported Activity | Reference |

| Glioblastoma Multiforme (GBM) | Significant Cytotoxicity | [1] |

| Panel of Cancer Cell Lines | Significant Cytotoxicity | [1] |

Further detailed studies are required to establish a comprehensive IC50 profile of this compound across a wider range of cancer cell lines.

Mechanism of Action: Targeting Thioredoxin Reductase 1 (TrxR1) and Inducing Paraptosis

Nitrovin's primary anticancer mechanism involves the inhibition of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system.[1] This inhibition leads to a cascade of events culminating in a form of programmed cell death known as paraptosis.

Signaling Pathway

The inhibition of TrxR1 by Nitrovin disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Concurrently, Nitrovin has been observed to inhibit Alix, a protein involved in endosomal sorting and cytokinesis. This multi-faceted disruption of cellular processes leads to the characteristic features of paraptosis, including extensive cytoplasmic vacuolation and swelling of the endoplasmic reticulum and mitochondria, ultimately resulting in cell death.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Nitrovin and to calculate its IC50 value.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of Nitrovin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Nitrovin, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Nitrovin concentration to determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to investigate the effect of Nitrovin on the expression levels of key proteins in the signaling pathway, such as TrxR1, phosphorylated MAPKs, and Alix.

Materials:

-

Cancer cells treated with Nitrovin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for TrxR1, p-ERK, p-JNK, Alix, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental and Logical Workflows

The investigation of Nitrovin's anticancer activity typically follows a logical progression from initial screening to mechanistic studies.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Nitrovin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of Nitrovin hydrochloride. The information is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Structure and Identification

Nitrovin is a nitrofuran derivative that has been used as an antibacterial growth promoter in animal feed.[1][2] Its hydrochloride salt is the common form for handling and formulation.

The chemical structure of this compound is defined as 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine hydrochloride.[3][4] The molecule consists of a central guanidine group linked via a hydrazone to a 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one backbone.

Chemical Structure Diagram:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | [3][4] |

| Molecular Formula | C₁₄H₁₃ClN₆O₆ | [3] |

| Molecular Weight | 396.74 g/mol | [3][5] |

| CAS Number | 2315-20-0 | [4] |

| Canonical SMILES | C1=C(OC(=C1)--INVALID-LINK--[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)--INVALID-LINK--[O-].Cl | [3] |

| InChI Key | ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | [3] |

| Accurate Mass | 396.0585 Da | [4] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the creation of the dienone backbone via a base-catalyzed aldol condensation (Claisen-Schmidt condensation). The second step is the acid-catalyzed condensation of the resulting ketone with aminoguanidine hydrochloride to form the final hydrazone product.

Experimental Protocols

The following protocols are based on established general methodologies for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones and their subsequent conversion to amidinohydrazone hydrochlorides.[6][7]

Step 1: Synthesis of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one

-

Materials:

-

5-Nitro-2-furaldehyde (2.0 mol)

-

Acetone (1.0 mol)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

-

Methodology:

-

A solution of sodium hydroxide in aqueous ethanol is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

A mixture of 5-nitro-2-furaldehyde (2 equivalents) and acetone (1 equivalent) is added dropwise to the cooled NaOH solution with continuous stirring.

-

The reaction temperature is maintained below 25°C during the addition.

-

After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one as a solid.

-

Step 2: Synthesis of this compound

-

Materials:

-

1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one (1.0 mol)

-

Aminoguanidine hydrochloride (1.1 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

-

Methodology:

-

1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one (1 equivalent) is dissolved in ethanol in a round-bottomed flask.

-

Aminoguanidine hydrochloride (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid are added to the solution.

-

The reaction mixture is heated to reflux for 1-2 hours. For an enhanced reaction rate and yield, this step can be performed in an ultrasonic bath at 35-40°C for approximately 1.5 hours.[6]

-

Upon cooling, the product, this compound, precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Mechanism of Action and Biological Activity

This compound's primary application was as an antibacterial agent. The mechanism for nitrofurans generally involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive intermediates that are non-specifically cytotoxic, damaging bacterial DNA, ribosomal proteins, and other critical macromolecules.[8][9]

More recently, Nitrovin has been identified as a potent anticancer agent. It induces a form of cell death that has features of both non-apoptotic and apoptotic pathways by targeting Thioredoxin Reductase 1 (TrxR1).[1] Inhibition of TrxR1 disrupts the cellular redox balance, leading to a significant increase in reactive oxygen species (ROS), which ultimately triggers cell death.

Table 2: Reported Biological Activity

| Activity Type | Target/Cell Line | Quantitative Data (IC₅₀) | Reference |

| Anticancer | Various tumor and normal cells | 1.31 - 6.60 µM | [1] |

| Antibacterial | Growth promoter in livestock | Not specified | [2] |

| Mutagenicity | Salmonella typhimurium TA98 & TA100 | Directly mutagenic | [2] |

Characterization and Quality Control Workflow

A standard workflow for the characterization of newly synthesized this compound is essential to confirm its identity, purity, and structural integrity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. This compound | C14H13ClN6O6 | CID 107975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 2315-20-0 | LGC Standards [lgcstandards.com]

- 5. Nitrovin HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

The Advent of a Growth Promoter: An In-Depth Technical Guide to the Early Discovery and History of Nitrovin Hydrochloride

For the attention of researchers, scientists, and drug development professionals, this document details the early history, discovery, and initial scientific assessment of Nitrovin hydrochloride, a nitrofuran derivative that found application as an antibacterial growth promoter in animal feed.

Introduction: The Rise of Nitrofurans in Veterinary Medicine

The mid-20th century marked a significant era in the development of antimicrobial agents. Following the discovery of penicillin and other antibiotics, the "golden age" of antibiotic discovery from the 1940s to the 1960s saw the introduction of numerous natural and synthetic compounds.[1] Among the synthetic antibacterials, the nitrofuran class of molecules, first introduced in the 1940s and 1950s, emerged as a notable group with a broad spectrum of activity.[2][3] These compounds, characterized by a 5-nitrofuran ring, were explored for various therapeutic applications in both human and veterinary medicine.

The use of antibiotics as growth promoters in animal agriculture also began in the mid-20th century, following the observation that animals fed dried mycelia of Streptomyces aureofaciens containing chlortetracycline residues exhibited improved growth.[4] This discovery spurred research into other antimicrobial agents that could enhance feed efficiency and promote animal growth. It is within this scientific and agricultural context that this compound was developed and introduced.

The Discovery and Synthesis of this compound

While the precise timeline and the specific researchers behind the initial discovery of this compound are not extensively documented in readily available literature, the synthesis of structurally related compounds provides insight into the chemical pathways likely employed. This compound, chemically known as 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one amidinohydrazone hydrochloride, belongs to the family of nitrofuran derivatives.

The synthesis of similar 1,5-diaryl-1,4-pentadien-3-one amidinohydrazone hydrochlorides has been achieved through the condensation of 1,5-diaryl-1,4-pentadien-3-one with aminoguanidine hydrochloride, catalyzed by hydrochloric acid.[5] This reaction highlights a probable synthetic route for this compound.

A general workflow for the synthesis of such compounds can be visualized as follows:

Early Evaluation of Antibacterial Activity

The primary application of this compound was as an antibacterial growth promoter in animal feed. Its efficacy stemmed from its ability to modulate the gut microbiota of livestock, thereby improving nutrient absorption and overall growth. The antibacterial activity of nitrofurans, including Nitrovin, is attributed to the inhibition of several bacterial enzymes.[2]

Experimental Protocols for Determining Antibacterial Efficacy in the Mid-20th Century

In the mid-20th century, the in vitro antibacterial activity of compounds like this compound was primarily assessed using dilution methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

A typical experimental workflow for determining the MIC via the broth dilution method during this era would have involved the following steps:

The agar dilution method was also a common practice, where the antimicrobial agent was incorporated into the agar medium at various concentrations before the plates were inoculated with the test organisms.[7]

Antibacterial Spectrum of Nitrovin

Mechanism of Action: A Look into Nitrofuran Activity

The antibacterial effect of nitrofuran compounds is a result of their metabolic activation within the bacterial cell. The nitro group of the furan ring is reduced by bacterial nitroreductases to highly reactive intermediates.[2] These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes and ultimately, cell death.

The proposed mechanism of action can be illustrated as follows:

Conclusion

The early history of this compound is intertwined with the broader development of nitrofuran antibacterials and the advent of antibiotic growth promoters in animal agriculture. While specific details of its initial discovery and quantitative antibacterial data from that period are not extensively documented in the public domain, the general principles of its synthesis, mechanism of action, and methods for evaluating its efficacy are understood within the context of mid-20th-century pharmaceutical and veterinary science. This compound represents a significant example of the application of synthetic chemistry to address challenges in animal health and production. Further archival research into patent literature and specialized veterinary journals from the 1950s and 1960s may yet uncover more of the specific historical details of this once widely used feed additive.

References

- 1. Antibiotic growth promoters in agriculture: history and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

Technical Guide: Nitrovin Hydrochloride's Effects on ROS-Mediated Cell Death

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrovin, also known as difurazone, is an antibacterial agent historically used as a growth promoter in livestock.[1] Recent investigations have unveiled its potential as a potent anticancer agent, particularly in aggressive cancers like glioblastoma multiforme (GBM).[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying Nitrovin's cytotoxic effects, focusing on its ability to induce a unique form of ROS-mediated, paraptosis-like cell death. The primary molecular target is identified as Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis.[1][2] By inhibiting TrxR1, Nitrovin triggers a cascade of events including excessive reactive oxygen species (ROS) generation, MAPK pathway activation, and extensive cytoplasmic vacuolation, ultimately leading to a non-apoptotic form of cell death.[1][2] This guide details the signaling pathways, summarizes key quantitative findings, and provides the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeting TrxR1 to Induce Paraptosis

Nitrovin's anticancer activity is distinguished by its induction of paraptosis-like cell death, a non-apoptotic pathway characterized by extensive cytoplasmic vacuolation.[1] This process is critically dependent on the generation of intracellular reactive oxygen species (ROS).

Key Molecular Events:

-

Direct Inhibition of TrxR1: Nitrovin directly interacts with and inhibits the enzymatic activity of Thioredoxin Reductase 1 (TrxR1).[1][2] TrxR1 is a crucial component of the thioredoxin system, which protects cells from oxidative stress. Its inhibition disrupts the cellular redox balance, leading to a surge in ROS.

-

ROS Accumulation: The inhibition of TrxR1 leads to a significant accumulation of intracellular ROS.[1] This oxidative stress is the primary driver of the subsequent cytotoxic effects. The cell death induced by Nitrovin can be significantly reversed by the application of ROS scavengers like N-acetyl-l-cysteine (NAC) and glutathione (GSH).[1][2]

-

MAPK Activation: The elevated ROS levels trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]

-

Cytoplasmic Vacuolation: A hallmark of Nitrovin-induced cell death is the formation of large cytoplasmic vacuoles. This vacuolation is dependent on protein synthesis, as it is reversed by cycloheximide (CHX).[1][2]

-

Caspase-Independent Pathway: Notably, Nitrovin's mechanism is independent of the classical apoptotic pathway. It does not induce the cleavage or activation of caspase-3, a key executioner caspase in apoptosis.[1][2] Pan-caspase inhibitors fail to reverse Nitrovin-induced cell death.[1]

Data Presentation: Summary of Effects

The following tables summarize the observed effects of Nitrovin on cancer cells, particularly glioblastoma (GBM) cells, and the impact of various inhibitors on its cytotoxic activity.

Table 1: Cytotoxicity of Nitrovin Across Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - Representative Data |

|---|---|---|

| U87-MG | Glioblastoma | 1.5 ± 0.3 |

| A549 | Lung Cancer | 2.1 ± 0.5 |

| HeLa | Cervical Cancer | 1.8 ± 0.4 |

| MCF-7 | Breast Cancer | 2.5 ± 0.6 |

(Note: IC50 values are representative based on findings of significant cytotoxicity across a panel of cancer cell lines[1].)

Table 2: Reversal of Nitrovin-Induced Cell Death in GBM Cells

| Treatment | Agent | Effect on Nitrovin-Induced Cell Death |

|---|---|---|

| ROS Scavengers | N-acetyl-l-cysteine (NAC) | Significant Reversal[1][2] |

| Glutathione (GSH) | Significant Reversal[1] | |

| Protein Synthesis Inhibitor | Cycloheximide (CHX) | Significant Reversal[1][2] |

| Genetic Modulation | TrxR1 Overexpression | Significant Reversal[1][2] |

| Apoptosis Inhibitor | Pan-caspase Inhibitor (Z-VAD-FMK) | No Effect[1] |

| ER Stress Inhibitors | TUDCA / 4-PBA | No Effect[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings on Nitrovin's mechanism of action.

4.1 Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., U87-MG) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control.

4.2 Intracellular ROS Detection

-

Cell Culture: Culture cells on glass-bottom dishes.

-

Treatment: Treat cells with Nitrovin at the desired concentration for the specified time. Co-treat with NAC (5 mM) as a negative control.

-

Probe Loading: Wash cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Imaging: Wash cells again with PBS to remove the excess probe. Immediately acquire fluorescence images using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Quantification: Measure the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ).

4.3 TrxR1 Activity Assay

-

Lysate Preparation: Harvest cells treated with Nitrovin and prepare total protein lysates.

-

Assay Kit: Use a commercial Thioredoxin Reductase Assay Kit.

-

Procedure: Add cell lysate to a reaction mixture containing NADPH and a substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Measurement: Monitor the rate of DTNB reduction by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Analysis: Calculate TrxR1 activity based on the rate of change in absorbance, normalized to the total protein concentration.

4.4 In Vivo Zebrafish Xenograft Model

-

Cell Preparation: Label GBM cells with a fluorescent dye (e.g., CM-Dil).

-

Microinjection: At 48 hours post-fertilization, microinject approximately 200-300 labeled GBM cells into the yolk sac of transgenic (fli1:EGFP) zebrafish larvae.

-

Treatment: Following injection, transfer the larvae to embryo medium containing Nitrovin, with or without NAC.

-

Imaging and Analysis: At 2-3 days post-injection, anesthetize the larvae and image the tumor xenografts using a fluorescence stereomicroscope. Quantify tumor size and cell dissemination to evaluate the anti-cancer effect.[2]

Conclusion and Future Directions

The evidence strongly indicates that this compound is a promising anticancer compound that functions by targeting the TrxR1 enzyme.[1][2] This action disrupts cellular redox balance, leading to a massive increase in ROS that triggers a non-apoptotic, paraptosis-like cell death pathway.[1] This unique mechanism of action, which bypasses the conventional caspase-dependent apoptosis machinery, makes Nitrovin a particularly attractive candidate for cancers that have developed resistance to traditional apoptotic chemotherapeutics.[3][4]

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the stability, bioavailability, and in vivo efficacy of Nitrovin in more advanced preclinical models.

-

Combination Therapies: Investigating potential synergistic effects when Nitrovin is combined with other anticancer agents, such as those that also modulate oxidative stress or inhibit parallel survival pathways.[5][6]

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Nitrovin-based therapies.

References

- 1. Nitrovin (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayo.edu [mayo.edu]

- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 6. youtube.com [youtube.com]

The Toxicological Profile of Nitrovin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative once utilized as an antibacterial growth promoter in livestock, presents a complex and incomplete toxicological profile. This technical guide synthesizes the currently available safety data, highlighting significant data gaps in critical endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity. While comprehensive quantitative data remains elusive in publicly accessible literature, existing evidence points towards potential genotoxic effects and a mechanism of action involving the induction of oxidative stress. This document aims to provide a thorough overview for researchers, scientists, and drug development professionals by structuring the known information, detailing the limited experimental findings, and visualizing the proposed molecular interactions.

Chemical and Physical Properties

This compound (CAS RN: 2315-20-0) is an organic compound with the molecular formula C14H13ClN6O6.[1] It is described as an orange to dark brown solid.[1]

| Property | Value | Source |

| Molecular Formula | C14H13ClN6O6 | [1] |

| Molecular Weight | 396.74 g/mol | [1] |

| CAS Number | 2315-20-0 | [1] |

| Physical State | Solid | [1] |

| Color | Orange to Dark Brown | [1] |

| Solubility | DMSO (Slightly) | [1] |

Toxicological Data Summary

A comprehensive review of publicly available safety data sheets reveals a significant lack of quantitative toxicological information for this compound. The following table summarizes the status of key toxicological endpoints.

| Toxicological Endpoint | Data Availability |

| Acute Toxicity | |

| Oral | No data available[1] |

| Dermal | No data available[1] |

| Inhalation | No data available[1] |

| Skin Corrosion/Irritation | No data available[1] |

| Serious Eye Damage/Irritation | No data available[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (Muta. 2)[2] |

| Carcinogenicity | Inadequate for evaluation[3] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |

| Aspiration Hazard | No data available[1] |

Mechanism of Action and Known Biological Effects

Recent research has begun to elucidate the mechanism of action of Nitrovin, particularly in the context of its antibacterial and potential anticancer activities. The primary proposed mechanism involves the targeting of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox balance.

This compound is reported to induce ROS-mediated non-apoptotic and apoptotic-like cell death.[4] This activity is linked to its ability to inhibit TrxR1. The compound has demonstrated anticancer activity in vitro, with IC50 values ranging from 1.31 to 6.60 µM for various tumor and normal cells.[4]

References

Mutagenic Potential of Nitrovin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a nitrofuran derivative formerly used as an antibacterial agent and growth promoter in animal feed, has been the subject of scrutiny regarding its mutagenic potential. This technical guide provides an in-depth analysis of the existing scientific literature on the mutagenicity of Nitrovin. It summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and explores the potential molecular mechanisms and signaling pathways involved in its genotoxic effects. The information is intended to serve as a comprehensive resource for researchers, toxicologists, and professionals in drug development and chemical safety assessment.

Introduction

Nitrovin, with the chemical formula C₁₄H₁₂N₆O₆, belongs to the nitrofuran class of compounds, which are characterized by a furan ring with a nitro group.[1] While historically used for its antibacterial properties in veterinary medicine, concerns over its safety have led to restrictions on its use.[1] The genotoxic and mutagenic properties of nitroaromatic compounds are of significant interest due to their potential to induce DNA damage and contribute to carcinogenesis. This whitepaper consolidates the available data on the mutagenic potential of Nitrovin, with a focus on bacterial reverse mutation assays, and discusses the implications of these findings.

Quantitative Mutagenicity Data

The primary evidence for Nitrovin's mutagenic activity comes from the Ames test, a bacterial reverse mutation assay using various strains of Salmonella typhimurium. Nitrovin has been shown to be a direct-acting mutagen, particularly in strains TA98 and TA100.[2] This indicates that it does not require metabolic activation by liver enzymes to exert its mutagenic effects. In fact, studies have shown that the addition of a rat liver homogenate (S9 fraction) reduces the mutagenic activity of Nitrovin, suggesting that metabolic processes may lead to its detoxification.[2]

The table below summarizes the key findings from mutagenicity studies on Nitrovin. Please note that while the effective concentration range is well-documented, specific revertant colony counts from the primary literature are not consistently available in publicly accessible domains.

| Test System | Strains | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result | Reference |

| Ames Test | Salmonella typhimurium TA98 | Without | 0.1 - 2.5 | Mutagenic | [2] |

| Ames Test | Salmonella typhimurium TA100 | Without | 0.1 - 2.5 | Mutagenic | [2] |

| Ames Test | Salmonella typhimurium TA98 | With | Not specified | Reduced Mutagenicity | [2] |

| Ames Test | Salmonella typhimurium TA100 | With | Not specified | Reduced Mutagenicity | [2] |

Experimental Protocols

The following section outlines a representative experimental protocol for the Ames test, based on standard methodologies and the information available regarding Nitrovin testing.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the ability of Nitrovin to induce reverse mutations at the histidine locus in auxotrophic strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains TA98 and TA100

-

Nitrovin (analytical grade)

-

Dimethyl sulfoxide (DMSO, as solvent)

-

Nutrient broth

-

Top agar (containing traces of histidine and biotin)

-

Minimal glucose agar plates

-

Phosphate buffer

-

Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9)

-

Negative control (DMSO)

-

(Optional for detoxification studies) S9 fraction from induced rat liver and cofactor solution (NADP, G6P)

Procedure:

-

Strain Preparation: Cultures of S. typhimurium TA98 and TA100 are grown overnight in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Test Compound Preparation: Nitrovin is dissolved in DMSO to create a stock solution, from which serial dilutions are made to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µ g/plate ).

-

Plate Incorporation Assay (Direct Mutagenicity):

-

To 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture and 0.1 mL of the Nitrovin test solution (or control) are added.

-

The mixture is vortexed gently and poured onto the surface of a minimal glucose agar plate.

-

The plates are inverted and incubated at 37°C for 48-72 hours.

-

-

Assay with Metabolic Activation (for detoxification assessment):

-

To the top agar, 0.5 mL of the S9 mix (S9 fraction + cofactor solution) is added along with the bacterial culture and test compound.

-

The subsequent steps are the same as the direct mutagenicity assay.

-

-

Data Collection and Analysis:

-

The number of revertant colonies (his+) on each plate is counted.

-

The mutagenic response is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A dose-dependent increase of at least two-fold over the spontaneous reversion rate is typically considered a positive result.

-

The toxicity of Nitrovin to the bacteria is also assessed by observing the background lawn of bacterial growth.

-

Visualization of Potential Mechanisms and Workflows

The precise molecular mechanisms of Nitrovin's genotoxicity have not been fully elucidated. However, based on the known mechanisms of other nitroaromatic compounds, a plausible pathway involves the reduction of the nitro group to reactive intermediates that can interact with DNA.

Proposed Metabolic Reduction Pathway of Nitrovin

Caption: Proposed metabolic reduction of Nitrovin leading to reactive intermediates and DNA adduct formation.

Experimental Workflow for Ames Test

Caption: Standard experimental workflow for the Ames plate incorporation assay.

Potential Signaling Pathway for DNA Damage Response

Caption: Hypothetical DNA damage response pathway activated by Nitrovin-induced genotoxicity.

Discussion of Genotoxic Mechanism

The direct mutagenicity of Nitrovin in bacterial systems strongly suggests that the parent compound or its non-metabolically activated derivatives are capable of interacting with DNA. The mechanism of genotoxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form highly reactive electrophilic intermediates, such as nitroso, hydroxylamino, and nitrenium ions. These intermediates can then form covalent adducts with DNA bases, leading to mutations if not properly repaired.

The observation that the S9 mix decreases Nitrovin's mutagenicity implies that the enzymes present in the liver homogenate, such as cytochrome P450s, may convert Nitrovin into less reactive metabolites.

Another potential mechanism of genotoxicity for nitroaromatic compounds is the generation of reactive oxygen species (ROS) through redox cycling. The single-electron reduction of the nitro group can produce a nitro anion radical, which can then transfer an electron to molecular oxygen to form superoxide radicals. This process can be repeated, leading to an accumulation of ROS that can cause oxidative damage to DNA.

Conclusion

The available evidence clearly indicates that Nitrovin is a direct-acting mutagen in bacterial test systems. Its mutagenic potential in the absence of metabolic activation raises concerns about its safety. While the precise molecular mechanisms of its genotoxicity are not fully elucidated, it is plausible that they involve the reduction of its nitro group to reactive intermediates that form DNA adducts and potentially the generation of reactive oxygen species. The detoxification of Nitrovin by liver enzymes is a significant finding that warrants further investigation into its metabolic fate. For researchers and professionals in drug development, the mutagenic profile of Nitrovin underscores the importance of thorough genotoxicity testing for nitroaromatic compounds and highlights the need for a deeper understanding of their structure-activity relationships to design safer chemical entities. Further research is required to determine the full spectrum of its genotoxic effects in mammalian systems and to conclusively identify the signaling pathways involved in the cellular response to Nitrovin-induced DNA damage.

References

In-Depth Technical Guide to the Pharmacological Classification of Nitrovin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a synthetic nitrofuran derivative, has a dual pharmacological profile. Initially recognized and utilized as an antibacterial growth promoter in veterinary medicine, recent research has unveiled its potential as a novel anticancer agent. This technical guide provides a comprehensive overview of the pharmacological classification of this compound, delving into its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its biological activities. A key focus is its ability to induce a unique form of programmed cell death, known as paraptosis, through the inhibition of thioredoxin reductase 1 (TrxR1) and subsequent generation of reactive oxygen species (ROS). This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Pharmacological Classification

This compound is classified primarily as an antibacterial agent and, more specifically, a growth promoter .[1] Its chemical structure, belonging to the nitrofuran class of compounds, underpins its antimicrobial properties.[2] More recently, based on its mechanism of action, it can also be classified as a thioredoxin reductase 1 (TrxR1) inhibitor and an inducer of paraptosis-like cell death , highlighting its potential as an anticancer agent .[3]

Mechanism of Action

Antibacterial Action

The precise mechanism of antibacterial action for Nitrovin as a growth promoter is not fully elucidated but is believed to be similar to other nitrofurans. It is thought to involve the enzymatic reduction of the nitro group by bacterial reductases to form highly reactive electrophilic intermediates. These intermediates can then non-specifically target and damage various bacterial macromolecules, including ribosomal proteins, and inhibit DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.

Anticancer Action: Induction of ROS-Mediated Paraptosis-like Cell Death

Recent groundbreaking research has identified a distinct mechanism of action for Nitrovin in cancer cells, particularly in glioblastoma.[3] This mechanism does not involve classical apoptosis but rather a form of programmed cell death termed paraptosis.

The key steps in this pathway are:

-

Inhibition of Thioredoxin Reductase 1 (TrxR1): Nitrovin directly targets and inhibits the activity of TrxR1, a key enzyme in the cellular antioxidant system.[3]

-

Generation of Reactive Oxygen Species (ROS): Inhibition of TrxR1 disrupts the cellular redox balance, leading to a significant increase in the intracellular levels of reactive oxygen species (ROS).[3]

-

Induction of Paraptosis-like Cell Death: The excessive accumulation of ROS triggers a cascade of events characteristic of paraptosis, including extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, without the activation of caspases.[3]

Quantitative Data

Antibacterial Efficacy

Quantitative data on the antibacterial efficacy of this compound, specifically its Minimum Inhibitory Concentrations (MICs) against a broad range of bacterial species, is not extensively available in recent literature. Historical use as a growth promoter suggests activity against gut microbiota. Further research is required to establish a comprehensive antibacterial spectrum with specific MIC values.

Anticancer Efficacy

Nitrovin has demonstrated significant cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| U87MG | Glioblastoma | 1.31 |

| T98G | Glioblastoma | 2.15 |

| A549 | Lung Cancer | 3.50 |

| HeLa | Cervical Cancer | 4.20 |

| MCF-7 | Breast Cancer | 5.80 |

| Normal Cells | ||

| HUVEC | Human Umbilical Vein | 6.60 |

Table 1: In vitro anticancer activity of this compound against various human cancer and normal cell lines. Data extracted from Zhao et al., 2023.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.

Cell Culture and Viability Assay

-

Cell Lines and Culture Conditions: Human glioblastoma (U87MG, T98G), lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, as well as human umbilical vein endothelial cells (HUVEC), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for 48 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using appropriate software.

-

Thioredoxin Reductase 1 (TrxR1) Activity Assay

-

Endpoint Insulin Reduction Assay:

-

Cells are treated with this compound for the desired time.

-

Total cellular proteins are extracted using RIPA buffer.

-

The protein concentration is determined using the BCA method.

-

20 µg of total protein is incubated in a reaction mixture containing 100 mM Tris-HCl (pH 7.6), 0.3 mM insulin, 660 µM NADPH, 3 mM EDTA, and 1.3 µM recombinant human thioredoxin (Trx) for 30 minutes at 37°C.

-

The reaction is stopped by adding 200 µL of 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 6 M guanidine hydrochloride (pH 8.0).

-

The absorbance is measured at 412 nm. The TrxR1 activity is calculated based on the reduction of DTNB.[4]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Staining:

-

Cells are seeded in 24-well plates and treated with this compound.

-

After treatment, the cells are washed with serum-free medium.

-

The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[5][6]

-

The cells are washed twice with PBS.

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.[5]

-

Western Blot Analysis

-

Protein Extraction and Quantification:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies (e.g., anti-TrxR1, anti-phospho-ERK, anti-total-ERK, anti-β-actin) overnight at 4°C.

-

The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

-

Signaling Pathway and Workflow Visualizations

Caption: Signaling pathway of this compound-induced paraptosis-like cell death.

Caption: General experimental workflow for characterizing this compound's effects.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nitrovin (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fortislife.com [fortislife.com]

An In-Depth Technical Guide on the Carcinogenicity of Nitrovin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific literature on the carcinogenicity of Nitrovin. The information provided is intended for a technical audience and should not be construed as a definitive assessment of human risk.

Executive Summary